Tropantiol
Overview
Description
Tropantiol is a chemical compound with the molecular formula C21H34ClN3S2. It is known for its role as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tropantiol involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a chlorinated aromatic compound with a thiol-containing amine. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tropantiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and amines.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .
Scientific Research Applications
Tropantiol has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical techniques.
Biology: this compound is used in biological studies to investigate metal ion interactions with biomolecules.
Medicine: It is explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: This compound is used in industrial processes that require metal ion sequestration
Mechanism of Action
Tropantiol exerts its effects by forming stable complexes with metal ions. The chelation process involves the donation of electron pairs from the nitrogen and sulfur atoms in this compound to the metal ion, forming a stable ring structure. This interaction can affect the availability and reactivity of the metal ion in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Used in medical imaging and industrial applications.
Dimercaptosuccinic acid (DMSA): Used in chelation therapy for heavy metal poisoning
Uniqueness of Tropantiol
This compound is unique due to its specific molecular structure, which allows it to form highly stable complexes with certain metal ions. This property makes it particularly useful in applications where stability and specificity are crucial .
Properties
IUPAC Name |
2-[2-[[3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34ClN3S2/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16/h2-5,18-21,23,26-27H,6-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFSOZSLFKJKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940523 | |
Record name | 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189950-11-6 | |
Record name | 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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